Megastigmatrienone D

Description

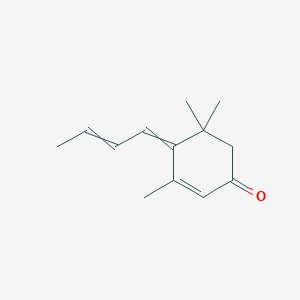

Structure

3D Structure

Properties

IUPAC Name |

(4E)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8H,9H2,1-4H3/b6-5+,12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQXHTWJSZXYSK-DFTQQVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C1C(=CC(=O)CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\1/C(=CC(=O)CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045121 | |

| Record name | 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-, (E,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellowish liquid; Fruity floral tobacco-like aroma | |

| Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.985-1.005 | |

| Record name | 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one (mixture of isomers) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2034/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5164-78-3, 13215-88-8 | |

| Record name | Megastigmatrienone 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5164-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexen-1-one, 4-(2-butenylidene)-3,5,5-trimethyl-, (E,E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E,E)-4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEGASTIGMATRIENONE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XFN7T7VV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Product Isolation

Botanical Sources and Distribution

Tabanone occurs in several plant species, contributing to their aroma profiles.

Imperata cylindrica (Cogongrass) as a Significant Source

Imperata cylindrica, commonly known as cogongrass, is a notable botanical source of tabanone. Tabanone has been identified as a phytotoxic constituent in this invasive weed species. cambridge.orgbioone.orgmdpi.com Research evaluating the phytotoxicity of different constituents isolated from the roots and aerial parts of I. cylindrica found that while methylene (B1212753) chloride, methanol (B129727), or water extracts did not show significant activity, the total essential oil extract from the aerial parts was active. cambridge.orgbioone.orgresearchgate.net Bioactivity-guided fractionation of this essential oil led to the identification of tabanone, present as a mixture of four stereoisomers, responsible for most of the observed phytotoxicity. cambridge.orgbioone.orgresearchgate.net Tabanone inhibited the growth of lesser duckweed, garden onion roots, and garden lettuce fresh weight, with 50% inhibition values of 0.094, 3.6, and 6.5 mM, respectively. cambridge.orgbioone.orgmdpi.comresearchgate.net Its mode of action involves rapid loss of membrane integrity and a subsequent reduction in the rate of photosynthetic electron flow. cambridge.orgbioone.orgresearchgate.net

Other Documented Plant Species (e.g., Marrubium vulgare L.)

While Imperata cylindrica is a significant source, tabanone has also been documented in other plant species. Although not explicitly detailed in the provided search results for Marrubium vulgare L., the compound's presence in various plants is indicated by its general occurrence in nature and other mentioned sources like osmanthus flowers. pellwall.com

Presence in Tobacco (as Megastigmatrienone)

Tabanone is a key flavor compound found in Nicotiana tabacum, or cultivated tobacco, where it is often referred to as megastigmatrienone (B1235071). fragranceu.comresearchgate.netwikipedia.org It contributes significantly to the aroma profile of tobacco leaves. Megastigmatrienone is a carotenoid-derived norisoprenoid compound that forms through the degradation of carotenoids during the ripening, fermentation, and combustion of tobacco. It is recognized for its low aroma threshold and its ability to impart woody, floral, and fruity notes, enhancing the mellowness and sweetness of tobacco. Tabanone is considered an essential flavoring compound in cigarettes and is used as a flavor in tobacco products. researchgate.netwikipedia.org Different isomers of megastigmatrienone (Tabanone) exist and contribute varying aromatic notes; for instance, isomer C is linked to "fruity" notes, while isomer A enhances "woody" attributes in cigar tobacco.

Occurrence in Fermented Products (e.g., Wines and Distillates)

Megastigmatrienone (tabanone) isomers have been identified in fermented products, including wines and distillates such as Cognac, Armagnac, and rum. researchgate.net It is considered a potential contributor to the tobacco/incense aroma in these beverages. researchgate.net Five megastigmatrienone isomers have been found in both red and white wines, as well as in Cognac, Armagnac, and rum. researchgate.net While spirits aged in wooden barrels tend to have higher amounts, megastigmatrienones are also present in freshly-distilled spirits. researchgate.net The levels of tabanones in aged red wines have been positively correlated with the age of the wines. The presence of tabanones in wines is linked to non-volatile glycosylated precursors derived from C13-norisoprenoids, which are influenced by the water regime of the vine. Severe water stress in the vineyard has been shown to contribute positively to the presence of the tabanone precursor in grapes and subsequently to tabanone levels in aged wines. Tabanone, as a C13-norisoprenoid, is described as having a smell of spices and tobacco and contributes to spicy and tobacco notes in aged wines.

Extraction Methodologies from Natural Matrices

Various methods are employed to extract tabanone from its natural sources.

Traditional Solvent Extraction Techniques (e.g., hydrodistillation, chloroform, methanol, methylene chloride)

Traditional methods for extracting flavor compounds from natural matrices containing tabanone include solvent extraction and hydrodistillation. cambridge.orgbioone.orgresearchgate.netgerstel.com For instance, studies on Imperata cylindrica utilized sequential extraction with solvents like methylene chloride, methanol, and water, although these did not yield significant phytotoxic activity compared to the essential oil obtained by hydrodistillation. cambridge.orgbioone.orgresearchgate.net Bioactivity-guided fractionation often involves techniques like silica (B1680970) gel column chromatography after initial extraction to isolate compounds like tabanone. cambridge.orgresearchgate.net

In the context of tobacco, traditional extraction methods for flavor compounds include solvent extraction, simultaneous extraction and distillation (SDE), and solid-phase extraction (SPE). gerstel.com However, these methods can be time-consuming, require large amounts of solvent, and may necessitate subsequent concentration steps. gerstel.com Alternative techniques like Stir Bar Adsorption Extraction (SBSE) coupled with GC-MS have emerged as solvent-free or low-solvent alternatives for extracting and concentrating volatile flavor compounds from matrices like cut tobacco, offering high sensitivity and good reproducibility. gerstel.com

Interactive Data Table: Occurrence and Extraction of Tabanone

| Source | Compound Name (Synonym) | Extraction Method Examples | Key Findings Related to Occurrence/Extraction |

| Imperata cylindrica | Tabanone (Megastigmatrienone) | Hydrodistillation, Methylene chloride, Methanol, Water extraction, Silica gel column chromatography | Found in essential oil from aerial parts; phytotoxic activity; present as a mixture of four stereoisomers. cambridge.orgbioone.orgmdpi.comresearchgate.net |

| Nicotiana tabacum | Megastigmatrienone (Tabanone) | Solvent extraction, SDE, SPE, Stir Bar Adsorption Extraction (SBSE) | Key flavor compound; formed during ripening, fermentation, combustion; contributes woody, floral, fruity notes. researchgate.netwikipedia.orggerstel.com |

| Fermented Products (Wines, Distillates) | Megastigmatrienone (Tabanone) | Not explicitly detailed in search results for extraction from beverages, but identified in analyses. | Present in red and white wines, Cognac, Armagnac, rum; contributes to tobacco/incense aroma; levels correlated with wine age. researchgate.net |

| Marrubium vulgare L. | Tabanone | Not detailed in search results. | Documented in other plant species. caymanchem.com |

Bioactivity-Guided Fractionation Strategies

Bioactivity-guided fractionation is a key strategy employed in the isolation of natural products with specific biological effects. This approach involves the separation of a crude extract into fractions, followed by testing the biological activity of each fraction. mdpi.com Active fractions are then further fractionated and tested, iteratively, until the individual compound responsible for the observed activity is isolated and identified. mdpi.com

In the context of tabanone isolation from Imperata cylindrica, bioactivity-guided fractionation has been instrumental. Initial studies on I. cylindrica extracts revealed that while methylene chloride, methanol, or water extracts of roots and aerial parts showed no significant phytotoxic activity, the total essential oil extract from the aerial parts was active. researchgate.netcambridge.orgcambridge.org This active essential oil extract was then subjected to bioactivity-guided fractionation using silica gel column chromatography. researchgate.netcambridge.orgcambridge.org This process led to the identification of tabanone, present as a mixture of four stereoisomers, as the compound largely responsible for the observed phytotoxic activity. researchgate.netcambridge.orgcambridge.org

Research findings from bioactivity-guided fractionation demonstrated that tabanone significantly inhibited the growth of lesser duckweed (Lemna aequinoctialis), root growth of garden onion (Allium cepa), and fresh weight gain of garden lettuce (Lactuca sativa). researchgate.netcambridge.orgcambridge.orgredalyc.org The concentrations required for 50% inhibition (I₅₀) were determined for these effects: 0.094 mM for lesser duckweed frond area growth, 3.6 mM for garden onion root growth, and 6.5 mM for garden lettuce fresh weight gain. researchgate.netcambridge.orgcambridge.orgredalyc.org Although the precise target site of tabanone's action is not yet known, its mode of action involves a rapid loss of membrane integrity, which subsequently reduces the rate of photosynthetic electron flow. researchgate.netcambridge.orgcambridge.orgredalyc.org

An example of a bioactivity-guided isolation scheme from Epipremnum pinnatum (though not specifically for tabanone, it illustrates the method) involved successive extraction with different solvents (n-hexane, dichloromethane, and methanol). nih.gov The active methanol extract was then fractionated using silica gel column chromatography, and subsequent fractions were further separated based on activity, leading to the identification of active compounds. nih.gov This mirrors the general approach used for isolating tabanone based on its phytotoxicity.

Data on Tabanone's Phytotoxicity (I₅₀ values):

| Target Organism | Effect Measured | I₅₀ (mM) |

| Lesser Duckweed | Frond Area Growth | 0.094 |

| Garden Onion | Root Growth | 3.6 |

| Garden Lettuce | Fresh Weight Gain | 6.5 |

Advanced Extraction Approaches (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction, Ultrasound-Assisted Extraction)

While the initial isolation of tabanone from Imperata cylindrica primarily utilized hydrodistillation for essential oil extraction followed by column chromatography researchgate.netnii.ac.jp, advanced extraction techniques offer potential advantages for isolating natural compounds like tabanone. These methods aim to improve efficiency, reduce extraction time, and minimize the use of traditional organic solvents, aligning with principles of green chemistry. researchgate.netajgreenchem.com

Supercritical Fluid Extraction (SFE) is one such advanced technique that utilizes fluids in a supercritical state, possessing properties of both liquids and gases. ajgreenchem.com Supercritical carbon dioxide (SC-CO₂) is commonly used due to its mild critical conditions, non-toxic nature, and ease of removal from extracts. ajgreenchem.com The tunable density of SC-CO₂ allows for selective solvation, which can be adjusted by manipulating pressure and temperature, potentially offering selectivity in extracting compounds like tabanone. ajgreenchem.com While SFE has been explored for extracting various natural compounds, including tannins mdpi.com and taste/fragrance components ajgreenchem.com, specific detailed research on SFE specifically for tabanone extraction from its natural sources was not prominently found in the search results, although the technique's general benefits and application areas suggest its potential relevance.

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are other advanced techniques that can intensify the extraction process. researchgate.netajgreenchem.comaidic.it MAE uses microwave energy to heat the solvent and plant matrix, enhancing the diffusion of compounds. aidic.it UAE employs ultrasonic waves to create cavitation bubbles, which collapse and disrupt cell walls, facilitating the release of intracellular compounds into the solvent. mdpi.comaidic.ittums.ac.ir These methods have been shown to reduce extraction time and improve yields for various plant compounds compared to conventional methods. researchgate.netaidic.it Hybrid methods combining UAE or MAE with SFE have also been investigated to further enhance mass transfer and increase extraction yields by breaking down cell barriers. ajgreenchem.com Although these advanced techniques hold promise for efficient and environmentally friendly extraction of natural products, specific documented applications detailing the use of SFE, MAE, or UAE for the isolation of tabanone were not extensively available in the provided search results. However, their general application in natural product extraction suggests they could be explored for tabanone isolation.

Chemical Synthesis and Analog Development

Total Synthesis Routes

The total synthesis of tabanone involves constructing its characteristic cyclohexenone core and incorporating the butenylidene side chain. Various strategies have been explored to achieve this, often starting from readily available precursors.

Synthesis from Precursors (e.g., α-isomethyl ionone)

One approach to synthesizing tabanone utilizes α-isomethyl ionone (B8125255) as a starting material. libretexts.org α-Isomethyl ionone is a synthetically produced and naturally occurring organic compound found in Brewer's yeast. wikipedia.org It is an isomer of methyl ionone and is widely used in the fragrance and cosmetic industries. wikipedia.org

A reported method for synthesizing megastigmatrienone (B1235071) (a synonym for tabanone) from α-isomethyl ionone involves a multi-step sequence. chemicalbook.com This process includes an initial reaction of α-isomethyl ionone with tert-butyl hydroperoxide and bis(acetylacetonate)oxovanadium in acetone. chemicalbook.com This is followed by a reduction step using potassium borohydride (B1222165) in ethanol. chemicalbook.com The crude product is then subjected to a reaction with p-toluenesulfonic acid, heated under reflux. chemicalbook.com Purification via column chromatography yields megastigmatrienone. chemicalbook.com

Multi-step Reaction Sequences (e.g., acylation, reduction)

The synthesis of tabanone and similar cyclic ketones often involves multi-step reaction sequences, including key transformations such as acylation and reduction. perflavory.com, libretexts.org While specific detailed multi-step sequences for tabanone itself involving acylation and reduction were not extensively detailed in the search results beyond the α-isomethyl ionone route, these types of reactions are fundamental in organic synthesis for building complex carbon frameworks and modifying functional groups. libretexts.org, libretexts.org, youtube.com, lumenlearning.com, savemyexams.com

Acylation reactions, such as Friedel-Crafts acylation, are commonly used to introduce acyl groups onto aromatic rings or other organic molecules. libretexts.org, libretexts.org, lumenlearning.com Reduction reactions, employing various reducing agents, are used to convert functional groups like ketones or alkenes into alcohols or alkanes, respectively. chemicalbook.com, libretexts.org, youtube.com, lumenlearning.com The strategic combination and order of these reactions are crucial for the successful total synthesis of complex molecules like tabanone. libretexts.org

Considerations for Stereoselective Synthesis of Isomeric Mixtures

Tabanone exists as a mixture of geometric isomers due to the double bonds present in its structure. scentspiracy.com, fragranceu.com The synthesis of such compounds often involves considerations for stereoselectivity, aiming to control the formation of specific isomers. wikipedia.org, fragranceu.com, ontosight.ai Stereoselective synthesis focuses on the preferential formation of one stereoisomer over others. egrassbcollege.ac.in This can involve controlling diastereoselectivity (preferential formation of one diastereoisomer) or enantioselectivity (preferential formation of one enantiomer). egrassbcollege.ac.in

Achieving stereocontrol in the synthesis of isomeric mixtures like tabanone can be challenging. Factors influencing stereoselectivity include the choice of reagents, catalysts, reaction conditions (temperature, solvent), and the presence of chiral auxiliaries or catalysts. While the provided search results highlight tabanone as an isomeric mixture fragranceu.com, scentspiracy.com, researchgate.net and discuss stereoselective synthesis in the context of other compounds like whisky lactones nih.gov, frontiersin.org, nih.gov and furanosesquiterpenes mdpi.com, specific detailed methods for the stereoselective synthesis of individual tabanone isomers were not prominently featured. Research in this area would likely explore methods to control the geometry of the butenylidene double bond and potentially the stereochemistry of the cyclohexenone ring if chiral centers were present or desired.

Synthetic Derivatives and Chemical Intermediates

Tabanone and related structures can serve as scaffolds for the development of synthetic derivatives or function as intermediates in the synthesis of other organic compounds. google.com

Design and Synthesis of Structure-Activity Relationship (SAR) Analogues

The design and synthesis of structural analogues are crucial in Structure-Activity Relationship (SAR) studies to understand how modifications to a molecule's structure affect its biological or chemical activity. While tabanone is primarily known as a fragrance ingredient, its core structure could be modified to explore new aroma profiles or investigate other potential properties.

Research on synthetic derivatives in the context of biological activity, such as the study investigating tabanone's potential as an inhibitor against coronavirus main protease, exemplifies how SAR can be applied. researchgate.net In this study, tabanone was identified as a promising phytochemical, and the synthesis of derivatives could be a subsequent step to optimize its activity and safety profile. researchgate.net This involves systematically altering parts of the tabanone molecule and evaluating the effect of these changes on the desired activity.

Utility as an Intermediate in Broader Organic Synthesis

Tabanone or its structural relatives can serve as valuable intermediates in the synthesis of more complex organic molecules. google.com The presence of reactive functional groups, such as the α,β-unsaturated ketone and the alkene, allows for various chemical transformations.

Advanced Spectroscopic Characterization and Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of Tabanone, particularly in complex mixtures such as essential oils and food products like tobacco and spirits. GC-MS separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase in the GC column, while the MS detector provides mass spectral data that helps in identifying the separated compounds. univr.itresearchgate.netdntb.gov.uasci-hub.segerstel.com

GC-MS analysis has been successfully applied to identify Tabanone as a key component in the essential oil extract of cogongrass (Imperata cylindrica), where it was found as a mixture of four stereoisomers. researchgate.net The total ion chromatography spectrum of commercial Tabanone can be compared with that of samples from natural sources for identification. researchgate.net In the analysis of flavor compounds in cut tobacco, GC-MS coupled with solid phase microextraction (SPME) has been employed to extract and quantify volatile components, including Tabanone isomers. gerstel.com This method allows for the precise analysis of volatile flavor compounds. gerstel.com Similarly, SPME-GC-MS methods have been adapted and validated for the quantification of five megastigmatrienone (B1235071) isomers (tabanones) in spirits like Cognac, Armagnac, and rum, highlighting their contribution to tobacco-like aromas. univr.it The use of Selected Ion Monitoring (SIM) mode in GC-MS can enhance the sensitivity and specificity for quantifying target compounds like megastigmatrienone isomers in complex matrices such as aged wine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds like Tabanone. It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. guidechem.com Both ¹H NMR and ¹³C NMR spectroscopy are utilized to determine the complete structure of Tabanone and its isomers. researchgate.netguidechem.com

Analysis of NMR spectra allows researchers to assign specific signals to different protons and carbon atoms in the Tabanone molecule, providing insights into the presence of functional groups, the degree of unsaturation, and the stereochemistry of the double bonds and the ring structure. For instance, the presence and position of methyl groups, the cyclohexenone ring, and the butenylidene side chain can be confirmed and characterized using NMR data. researchgate.netguidechem.com This is particularly important when dealing with the different stereoisomers of Tabanone, as NMR can help differentiate between them. researchgate.net

High-Performance Liquid Chromatography (HPLC) Coupled with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) is an analytical technique used for separating, identifying, and quantifying components in a mixture based on their differing interactions with a stationary phase and a mobile phase. measurlabs.com The DAD detector provides UV-Vis absorbance spectra across a range of wavelengths simultaneously, which is useful for identifying compounds based on their characteristic spectral profiles and for assessing peak purity. measurlabs.compjoes.comnih.gov

While GC-MS is preferred for more volatile compounds, HPLC-DAD is suitable for the analysis of Tabanone, particularly in samples where it might be present alongside less volatile or more polar compounds. HPLC-DAD can be used to assess the chemical purity of Tabanone samples and to quantify its concentration in various matrices. measurlabs.com The DAD provides spectral information (typically in the 200-450 nm range) that aids in the identification of eluted peaks by comparing their spectra to reference standards or spectral libraries. pjoes.comnih.gov Although DAD alone does not provide structural information as detailed as MS, its coupling with HPLC allows for robust separation and reliable quantification when coupled with appropriate validation. measurlabs.compjoes.comnih.gov

Application of Multivariate Spectroscopic Methods in Complex Mixtures

Multivariate spectroscopic methods, often used in conjunction with techniques like FTIR or Raman spectroscopy, can be applied to the analysis of complex mixtures containing Tabanone. These methods involve the use of statistical techniques to analyze data from multiple wavelengths or wavenumbers simultaneously, allowing for the deconvolution of complex spectra and the identification or classification of components within the mixture. frontiersin.org

While the provided search results primarily discuss the application of multivariate analysis with FTIR and Raman spectroscopy for analyzing biological matrices and planetary surfaces, the underlying principles are applicable to analyzing complex samples containing Tabanone. frontiersin.org Multivariate statistical analysis, such as Principal Component Analysis (PCA) or Partial Least Squares Regression (PLSR), can be used to identify patterns in spectroscopic data that correlate with the presence or concentration of Tabanone in complex matrices like food products or natural extracts. frontiersin.org This approach can be particularly useful for screening large numbers of samples or for analyzing samples where Tabanone is present at low concentrations alongside many other compounds. frontiersin.org

Development and Validation of Analytical Reference Standards for Research

The accurate identification and quantification of Tabanone in research and quality control settings rely heavily on the availability and use of well-characterized analytical reference standards. Analytical reference standards are highly pure samples of a compound with established properties, used as benchmarks for qualitative and quantitative analysis. zeptometrix.comaxios-research.com

The development and validation of analytical reference standards for Tabanone involve rigorous processes to ensure their identity, purity, and stability. These standards are crucial for calibrating analytical instruments like GC-MS and HPLC-DAD, validating analytical methods, and ensuring the reliability and comparability of results across different laboratories and studies. pjoes.comzeptometrix.com The availability of certified reference materials for Tabanone is essential for method validation, including determining parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. pjoes.comnih.govzeptometrix.com Research suppliers offer analytical reference standards for Tabanone (Megastigmatrienone) with specified purity levels, which are vital for accurate research and analysis. axios-research.com

Biosynthetic Pathways and Metabolic Engineering

Carotenoid Degradation and Norisoprenoid Formation

Tabanone is a norisoprenoid, meaning it is a product of the oxidative cleavage of carotenoids. frontiersin.org This degradation process is a key step in the formation of various aroma and flavor compounds in plants. Carotenoid cleavage dioxygenases (CCDs) are the enzymes responsible for catalyzing these selective oxidative cleavage steps of carotenoid polyene chains, leading to the formation of smaller apocarotenoids, including ionones and other volatile compounds. researchgate.netmdpi.comnih.govnih.gov The specific carotenoid substrate and the cleavage site determine the resulting norisoprenoid product. For instance, the degradation of β-carotene can lead to the formation of β-ionone. ajchem-a.comnih.gov

Enzymatic Mechanisms and Biosynthetic Gene Clusters (e.g., Carotenoid Cleavage Dioxygenases - CCD4s)

Carotenoid Cleavage Dioxygenases (CCDs) are a family of enzymes crucial for the formation of apocarotenoids. researchgate.netnih.gov Among these, CCD4 enzymes are particularly noted for their role in generating aromas, flavors, and colors in plants. researchgate.net CCDs catalyze the cleavage of conjugated double bonds within the carotenoid structure. mdpi.com Different CCD enzymes exhibit varying substrate specificities and cleavage sites. For example, some CCD4s cleave carotenoids at the 9'-10' or 9-10 bond. nih.gov Studies on enzymes like VvCCD4b in grapes have shown a positive correlation between its expression and the accumulation of norisoprenoids, including β-ionone. frontiersin.org While some plant biosynthetic genes, particularly in microorganisms, can be organized into gene clusters, those for plant natural products are often dispersed across chromosomes. nih.govfrontiersin.org

Microbial Bioconversion and Role in Flavor Metabolite Formation (e.g., Aspergillus nidulans in tobacco fermentation)

Microorganisms play a significant role in the bioconversion of compounds during processes like tobacco fermentation, contributing to the formation of characteristic aromatic substances. nih.govfrontiersin.org Studies on flue-cured tobacco aging have indicated that microorganisms can degrade complex components, including terpenoids and higher fatty acids, through enzymatic action, leading to an increase in aromatic substances such as alcohols, ketones, and esters. nih.govresearchgate.net Aspergillus species, including Aspergillus nidulans, have been identified as important contributors to the degradation of terpenoids and higher fatty acids in tobacco fermentation, enhancing tobacco flavor. nih.govresearchgate.net This microbial activity, through the secretion of enzymes like lipoxygenase and peroxidase, can influence the profile of flavor metabolites, potentially including norisoprenoids like Tabanone, although the direct bioconversion of specific carotenoids to Tabanone by Aspergillus nidulans in this context requires further detailed investigation. researchgate.net

Chemical Reactivity and Reaction Mechanisms

General Reactivity Profile of Cyclohexenone Derivatives

Cyclohexenone derivatives, including tabanone, are characterized by their α,β-unsaturated carbonyl system, which dictates their reactivity. This system features a polarized double bond conjugated with a carbonyl group, making both the β-carbon and the carbonyl carbon susceptible to nucleophilic attack. The carbonyl carbon is an electrophilic center, typical of ketones. However, the presence of the adjacent double bond introduces an additional electrophilic site at the β-carbon (position 3 in the cyclohexenone ring system, relative to the carbonyl carbon at position 1). This allows for conjugate addition (1,4-addition) reactions, a hallmark of enones.

The α-carbon (position 2) is acidic due to the electron-withdrawing effect of the carbonyl group, allowing for enolization or enolate formation under basic conditions. This enables reactions at the α-position, such as alkylation or halogenation.

Substituents on the cyclohexenone ring can significantly influence its reactivity. For instance, halogen substituents can increase the electrophilicity of the α,β-unsaturated system, making it more reactive toward nucleophiles compared to alkyl- or alkoxy-substituted analogs . The presence of an iodine atom, as in 2-iodo-3-methyl-cyclohexenone, increases the polarization of the system, enhancing its reactivity in nucleophilic additions .

Cyclohexenones can participate in various reaction types, including oxidation, reduction, and substitution reactions . They can also undergo cycloaddition reactions, such as the [2+2] cycloaddition, which can proceed via a stepwise mechanism researchgate.netresearchgate.net. Photooxygenation reactions are also known for some cyclohexenone derivatives amazon.com.

Degradation Pathways and Environmental Stability

Information specifically on the degradation pathways and environmental stability of tabanone is limited in the provided search results. However, some insights can be drawn from its occurrence and related compounds.

Tabanone is found in cogongrass and tobacco, suggesting it can be subject to biological and environmental transformations within these matrices researchgate.netnih.govresearchgate.netnih.gov. In tobacco, microorganisms are known to play a role in the degradation of various compounds, including terpenoids and fatty acids, which can lead to the formation of flavor compounds like tabanone nih.govresearchgate.netnih.gov. This suggests that microbial degradation could be a relevant pathway for tabanone in certain environments. Aspergillus species have been implicated in the degradation of terpenoids and fatty acids in tobacco aging nih.govresearchgate.net.

While direct studies on tabanone's persistence in soil matrices are not detailed, the general behavior of organic compounds in soil is influenced by factors such as microbial activity, pH, and interactions with soil components acs.org. Some studies on other allelochemicals, such as phenolic acids, in soil matrices indicate that degradation can occur, sometimes leading to the accumulation of intermediate compounds acs.org. The mobility of tabanone in soil is not explicitly available, but safety data sheets indicate it is insoluble in water vigon.comvigon.com.

Safety data sheets for tabanone suggest it is stable under normal conditions of use, storage, and transport vigon.comdirectpcw.comchemicalbook.comperfumersupplyhouse.comperfumersapprentice.com. It is noted to avoid strong oxidizing agents and extreme heat vigon.comdirectpcw.comperfumersupplyhouse.comperfumersapprentice.com. Thermal decomposition is not expected if used according to specifications directpcw.com.

Interactions with Other Chemical Species and Competitive Reactions

Tabanone's reactivity as an α,β-unsaturated ketone allows it to interact with various chemical species, particularly nucleophiles, in addition reactions. The presence of the conjugated system makes it a Michael acceptor, susceptible to attack by weak nucleophiles at the β-position.

Based on the general reactivity of cyclohexenone derivatives, tabanone would be expected to react with:

Nucleophiles: Amines, thiols, alcohols, organometallic reagents, and enolates can undergo 1,4-addition to the conjugated system or 1,2-addition to the carbonyl group .

Reducing Agents: Reagents like sodium borohydride (B1222165) can reduce the carbonyl group .

Oxidizing Agents: Strong oxidizers can react with the molecule, potentially leading to cleavage or functional group transformation vigon.comdirectpcw.comperfumersupplyhouse.comperfumersapprentice.com.

Competitive reactions can occur depending on the reaction conditions and the nature of the reacting species. For instance, in the presence of both 1,2- and 1,4-addition pathways, the outcome can be influenced by steric and electronic factors, as well as the reaction conditions (e.g., temperature, solvent, catalyst). The Stetter reaction, a 1,4-addition of an aldehyde to an α,β-unsaturated compound catalyzed by species like cyanide or thiazolium salts, highlights the competitive nature between 1,2- and 1,4-additions to enones organic-chemistry.org. While the Benzoin condensation is a competing 1,2-addition, the Stetter reaction often prevails due to the formation of more stable products organic-chemistry.org.

Tabanone's interaction with biological molecules, particularly its mode of action involving the loss of membrane integrity, suggests potential interactions with lipids and proteins researchgate.netresearchgate.net.

Mechanistic Studies of Chemical Transformations

Mechanistic studies on cyclohexenone derivatives provide insights into the potential transformations of tabanone. The α,β-unsaturated ketone moiety is a key reactive center, participating in various reaction mechanisms.

Conjugate Addition (1,4-Addition): This is a prominent reaction pathway for cyclohexenones. The mechanism typically involves the nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate intermediate. This mechanism is central to reactions like the Michael addition and the Stetter reaction organic-chemistry.org.

Cycloaddition Reactions: Cyclohexenones can participate in cycloaddition reactions, such as the [2+2] cycloaddition with alkenes. Studies on cyclohexenone and its derivatives indicate that this reaction can proceed through a stepwise mechanism involving diradical or zwitterionic intermediates, depending on the reactants and conditions researchgate.netresearchgate.net. Computational studies using methods like DFT have been employed to investigate the energy profiles and transition states of these reactions researchgate.netresearchgate.net.

Photooxygenation: Cyclohexenone derivatives can undergo photooxygenation reactions, often involving singlet oxygen amazon.com. The mechanism typically involves the ene reaction or [4+2] cycloaddition with singlet oxygen, leading to the formation of hydroperoxides or endoperoxides.

While specific mechanistic studies focusing solely on tabanone's chemical transformations are not extensively detailed in the provided results, the established reaction mechanisms for cyclohexenone derivatives offer a strong basis for understanding tabanone's potential reactivity under various chemical conditions. Computational chemistry plays an important role in elucidating the mechanisms and selectivity of reactions involving unsaturated carbonyl compounds researchgate.net.

Biological Activity and Molecular Mechanisms

Phytotoxic and Allelopathic Properties

Tabanone has demonstrated significant phytotoxic effects, inhibiting the growth of various plant species. This activity is linked to its role as an allelochemical produced by invasive plants like Imperata cylindrica. researchgate.netcambridge.orgmdpi.commdpi.com

Inhibition of Plant Growth in Bioassays

Studies have shown that tabanone inhibits the growth of several plant species in bioassays. It has been found to inhibit the growth of frond area in lesser duckweed (Lemna aequinoctialis), root growth in garden onion (Allium cepa), and fresh weight gain in garden lettuce (Lactuca sativa). researchgate.netcambridge.orgcambridge.orgmdpi.commdpi.comresearchgate.net

The concentrations required for 50% growth inhibition (I50 or EC50) vary depending on the plant species. For Lemna aequinoctialis, the I50 was reported as 0.094 mM (or 94 µM). researchgate.netcambridge.orgcambridge.orgmdpi.comresearchgate.net For Allium cepa, the I50 was 3.6 mM, and for Lactuca sativa, it was 6.5 mM. researchgate.netcambridge.orgcambridge.orgmdpi.comresearchgate.net

Here is a table summarizing the growth inhibition data:

| Plant Species | Effect Measured | 50% Inhibition Value (mM) | Source |

| Lemna aequinoctialis | Frond area growth | 0.094 | researchgate.netcambridge.orgcambridge.orgmdpi.comresearchgate.net |

| Allium cepa | Root growth | 3.6 | researchgate.netcambridge.orgcambridge.orgmdpi.comresearchgate.net |

| Lactuca sativa | Fresh weight gain | 6.5 | researchgate.netcambridge.orgcambridge.orgmdpi.comresearchgate.net |

Cellular and Molecular Mode of Action: Membrane Integrity Disruption and Photosynthetic Electron Flow Reduction

While the specific target site of tabanone is not yet fully understood, its mode of action involves rapid loss of membrane integrity and a subsequent reduction in the rate of photosynthetic electron flow. researchgate.netcambridge.orgcambridge.orgmdpi.commdpi.comresearchgate.netcambridge.org Tabanone has also been shown to cause electrolyte leakage in the cotyledon discs of Cucumis sativus L. and reduce their photosynthetic electron transport. mdpi.com This suggests that the disruption of cellular membranes and the impairment of photosynthesis are key mechanisms by which tabanone exerts its phytotoxic effects.

Role as an Allelochemical in Plant-Plant Interactions

Tabanone is considered an allelochemical, a biochemical produced by one plant that influences the growth, survival, and reproduction of other plants. researchgate.netmdpi.comflvc.org It has been identified as a phytotoxic constituent of cogongrass (Imperata cylindrica), an invasive species known for its allelopathic properties. researchgate.netcambridge.orgcambridge.orgmdpi.commdpi.comcambridge.orgbotanicalsciences.com.mx Cogongrass is a troublesome weed globally, and its ability to form dense, monospecific stands is partly attributed to the release of allelochemicals like tabanone into the environment. researchgate.netcambridge.orgmdpi.com These allelochemicals can suppress the germination and growth of native plant species, contributing to the invasiveness of Imperata cylindrica. mdpi.com

Comparative Phytotoxicity with Established Herbicides and Natural Phytotoxins

The phytotoxicity of tabanone has been compared to that of established herbicides and other natural phytotoxins. The potency of tabanone against Lemna species, with an I50 of 94 µM, is reported to be similar to that of the commercial herbicides EPTC, 2,4-D, and dicamba. cambridge.org However, tabanone was found to be much less active on garden lettuce and garden onion compared to its effect on lesser duckweed. cambridge.org While tabanone showed no post-emergence activity on selected grass and broadleaf weeds tested, it exhibited mild activity as a germination inhibitor when applied to soil at a rate of 0.1% (w/w). cambridge.org This suggests that the efficacy of tabanone can be highly dependent on the target plant species and the method of application.

Other Investigated Bioactivities (in vitro/preclinical studies)

Beyond its phytotoxic properties, tabanone has also been explored for other potential biological activities in in vitro and preclinical studies.

Modulation of Inflammatory Signaling Pathways (Megastigmatrienone context)

Megastigmatrienone (B1235071), identified as also being called tabanone, has been studied in the context of the anti-inflammatory activity of extracts from Epipremnum pinnatum. frontiersin.orgunivie.ac.atresearchgate.net While these studies primarily focused on the anti-inflammatory properties of beta-damascenone, another compound found in the extracts, megastigmatrienone/tabanone (as a mixture of isomers) was utilized as a reference compound. frontiersin.orgunivie.ac.at The research indicated that beta-damascenone inhibited the expression of pro-inflammatory cytokines and leukocyte adhesion molecules, as well as the NF-κB signaling pathway. frontiersin.orgunivie.ac.atresearchgate.net Although megastigmatrienone/tabanone was present and tested, the provided information does not explicitly detail its specific effects on inflammatory signaling pathways or whether it exhibited similar inhibitory activity to beta-damascenone in these studies. frontiersin.orgunivie.ac.atresearchgate.net

Antimicrobial Potential (e.g., Antifungal Activity)

Tabanone or megastigmatrienone has been noted in the context of plant extracts demonstrating antimicrobial activity. Extracts from Imperata cylindrica, which contain tabanone, have been investigated for such properties. nih.govscribd.comunand.ac.id It is important to note that other compounds with known antimicrobial activity, such as palmitic acid and phytol, have also been isolated from I. cylindrica, suggesting that the observed antimicrobial effects of the extract may be due to the combined action of multiple constituents. nih.gov Megastigmatrienone (tabanone) is also a component found in Morus alba leaf extract, which has shown antibacterial and cytotoxic effects. mdpi.comnih.gov However, studies on M. alba extracts often highlight the activity of other components or the effects of nanoparticles synthesized using the extract, with the extract itself showing less potent antibacterial activity in some cases. nih.gov

Antioxidant Capacity (related compounds)

Tabanone has also been identified as a phytotoxic constituent of cogongrass (Imperata cylindrica). researchgate.netcambridge.orgnih.gov It has demonstrated inhibitory effects on the growth of various plants, including lesser duckweed, garden onion, and garden lettuce. researchgate.netcambridge.orgnih.gov The mechanism of action for its phytotoxicity is believed to involve a rapid loss of membrane integrity and a subsequent reduction in the rate of photosynthetic electron flow. researchgate.netcambridge.orgnih.gov

Phytotoxicity of Tabanone

The following table summarizes the concentration of tabanone required to achieve 50% inhibition (I50) of growth in different plant species:

| Plant Species | Effect Measured | I50 (mM) |

| Lesser duckweed | Frond area growth | 0.094 |

| Garden onion | Root growth | 3.6 |

| Garden lettuce | Fresh weight gain | 6.5 |

Data derived from studies on the phytotoxic effects of tabanone isolated from Imperata cylindrica. researchgate.netcambridge.orgnih.gov

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) methods are widely used in computational chemistry to calculate the electronic structure and properties of molecules. pageplace.de DFT, in particular, offers a balance between computational cost and accuracy for a wide range of chemical systems. pageplace.de These methods can provide insights into molecular geometries, energies, vibrational frequencies, and electronic distributions. pageplace.de

While general applications of DFT and QM studies are extensive in chemistry nih.govtib.eu, specific detailed research focusing solely on Tabanone using these methods for predicting its fundamental molecular properties like optimized structures or energetics were not prominently found in the immediate search results. However, computational chemical data for Tabanone is mentioned as being available in some databases. guidechem.com

Prediction of Molecular Structures and Energetics

QM and DFT calculations are commonly employed to determine the most stable molecular structures (geometry optimization) and their corresponding energies. pageplace.de This involves finding the arrangement of atoms that minimizes the total energy of the molecule. These calculations can also predict various energetic properties, such as formation energies and conformational stabilities. While the general principles and applications of these methods are well-established pageplace.de, specific detailed findings on the predicted molecular structures and energetics of Tabanone from dedicated QM/DFT studies were not extensively detailed in the search results.

Calculation of Reaction Activation Energies and Site Reactivity

Computational methods, including QM and DFT, are crucial for studying chemical reactions. They can be used to locate transition states and calculate activation energies, which are essential for understanding reaction rates and mechanisms. nih.gov These studies can also help identify the most reactive sites within a molecule by analyzing properties like atomic charges (e.g., Mulliken charges) and frontier molecular orbitals (HOMO and LUMO). nih.gov While DFT studies have been applied to understand reaction mechanisms of other compounds nih.gov, specific detailed research on calculating reaction activation energies or comprehensively mapping the site reactivity of Tabanone using these methods was not a primary finding in the search results.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. rsc.orgarxiv.org By applying Newton's laws of motion, MD simulations can provide insights into the dynamic behavior of a system, including conformational changes, molecular interactions, and transport properties. rsc.orgnih.gov MD simulations are valuable for studying the behavior of molecules in various environments, such as in solution or interacting with biological targets. rsc.orgnih.gov

While MD simulations are widely used in computational chemistry and biochemistry rsc.orgarxiv.orgnih.govnih.gov, specific published studies focusing on the molecular dynamics of Tabanone itself were not extensively found in the search results, apart from its inclusion in molecular docking studies where MD simulations might be used to refine or validate docking poses. nih.gov

Ab initio Chemical Reaction Modeling and Potential Energy Surface (PES) Generation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be used to model chemical reactions and generate Potential Energy Surfaces (PES). nih.govrsc.orgrsc.org A PES is a mathematical representation of the energy of a molecular system as a function of the positions of its atoms. rsc.orglibretexts.org By exploring the PES, researchers can identify reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway. rsc.orglibretexts.org

While ab initio calculations are fundamental for understanding reaction mechanisms and generating PES for various chemical systems nih.govrsc.orgrsc.orgarxiv.orgarxiv.org, specific research detailing the ab initio chemical reaction modeling or PES generation specifically for reactions involving Tabanone was not a primary outcome of the search.

Integration with Machine Learning for Predictive Insights

The integration of computational chemistry methods with machine learning (ML) is a rapidly growing field aimed at accelerating simulations and enhancing predictive capabilities. arxiv.orgarxiv.orgresearchgate.net ML models can be trained on computational or experimental data to predict molecular properties, reaction outcomes, or biological activities, often at a significantly lower computational cost than traditional methods. arxiv.orgarxiv.orgresearchgate.net This combined approach can be used to gain predictive insights into chemical systems. arxiv.orgarxiv.org

While machine learning is being increasingly applied in computational chemistry for various purposes, such as predicting reaction activation energies or exploring potential energy surfaces arxiv.orgamazonaws.com, specific instances of machine learning being integrated with computational studies specifically for Tabanone to gain predictive insights were not prominently found in the search results.

Computational Assessment of Biological Interactions (e.g., molecular docking for target binding)

Computational methods are frequently used to assess the potential biological interactions of small molecules, such as their binding to target proteins. Molecular docking is a key technique in this area, predicting the preferred orientation and binding affinity of a ligand (like Tabanone) to a receptor (like an enzyme or protein). researchgate.netscienceopen.comnih.gov

Tabanone has been the subject of molecular docking studies, particularly in the context of its potential antiviral properties. Research evaluating phytochemicals from Imperata cylindrica against the SARS-CoV-2 main protease (Mpro) included Tabanone. researchgate.netnih.govresearchgate.net In this study, Tabanone displayed a binding affinity with Mpro, with a reported docking score of -5.6 kcal/mol. researchgate.netnih.gov This computational assessment suggested Tabanone as a potential candidate for further investigation as an inhibitory agent against coronavirus main protease, based on its binding affinity and favorable in silico pharmacokinetic and toxicological profiles compared to some other tested compounds. nih.govresearchgate.net

Here is a table summarizing the molecular docking result found for Tabanone:

| Target Protein | Docking Score (kcal/mol) | Reference |

| SARS-CoV-2 Main Protease | -5.6 | researchgate.netnih.gov |

This docking score indicates a predicted binding interaction between Tabanone and the SARS-CoV-2 Mpro enzyme. researchgate.netnih.gov

Ecological Chemistry and Environmental Interactions

Role in Plant-Plant Allelopathic Interactions within Ecosystems

Tabanone is recognized as an allelochemical produced by cogongrass (Imperata cylindrica). researchgate.netmdpi.comnih.govfrontiersin.org Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other organisms. nih.govfrontiersin.orgeolss.net In the case of cogongrass, tabanone contributes to its ability to suppress the growth of competing plant species, facilitating the formation of dense, monospecific stands. mdpi.comresearchgate.net

Research has demonstrated the phytotoxic effects of tabanone on various plant species. Studies have shown that tabanone inhibits the growth of lesser duckweed (Lemna aequinoctialis), garden onion (Allium cepa), and garden lettuce (Lactuca sativa). researchgate.netcambridge.orgmdpi.comresearchgate.net The concentrations required for 50% growth inhibition (I50) vary depending on the target species. For lesser duckweed, the I50 was reported as 0.094 mM, while for garden onion and garden lettuce, the values were 3.6 mM and 6.5 mM, respectively. researchgate.netcambridge.orgmdpi.comresearchgate.net

The mechanism of action of tabanone is not fully understood, but preliminary experiments suggest it can lead to a rapid loss of membrane integrity in target plants. researchgate.netcambridge.orgresearchgate.net This disruption of cellular membranes can subsequently reduce the rate of photosynthetic electron flow, impairing the plant's ability to convert light energy into chemical energy necessary for growth. researchgate.netcambridge.orgmdpi.comresearchgate.net

The allelopathic potential of Imperata cylindrica, mediated in part by compounds like tabanone, is considered a significant factor in its success as an invasive species. mdpi.comresearchgate.net By releasing phytotoxic substances into the environment, cogongrass can gain a competitive advantage over native flora, altering plant community composition and reducing biodiversity. researchgate.netmdpi.com

Table 1: Phytotoxic Effects of Tabanone on Plant Growth

| Target Plant | Effect Measured | I50 (mM) | Citation |

| Lesser Duckweed | Frond area growth | 0.094 | researchgate.netcambridge.orgmdpi.com |

| Garden Onion | Root growth | 3.6 | researchgate.netcambridge.orgmdpi.com |

| Garden Lettuce | Fresh weight gain | 6.5 | researchgate.netcambridge.orgmdpi.com |

Chemical Ecology of Biosynthesis, Release, and Perception by Other Organisms

Tabanone is a constituent of the essential oil extracted from the aerial parts of cogongrass (Imperata cylindrica). researchgate.netcambridge.orgmdpi.com Bioactivity-guided fractionation of this essential oil has led to the identification of tabanone, as a mixture of four stereoisomers, as being largely responsible for the observed phytotoxic activity. researchgate.netcambridge.org

Allelochemicals, including tabanone, are synthesized in specific plant parts and can be released into the surrounding environment through various ecological processes. These processes include volatilization, leaching by rainfall, root exudation, and the decomposition of plant residues in the soil. mdpi.comfrontiersin.orgeolss.netresearchgate.net While tabanone has been identified in cogongrass extracts and shown to be phytotoxic, studies have noted its apparent lack of accumulation or detection in soil samples collected under cogongrass stands. researchgate.netmdpi.com This suggests that environmental factors such as microbial degradation or volatility may influence its persistence and detection in the soil environment. researchgate.net

The perception of allelochemicals by other organisms, particularly neighboring plants and soil microbes, is a crucial aspect of chemical ecology. Plants can detect chemical cues in their environment, which can trigger various physiological responses. While the specific mechanisms by which other organisms perceive tabanone are not explicitly detailed in the provided information, the observed growth inhibition in target plants indicates a form of chemical perception and response. researchgate.netcambridge.orgmdpi.comresearchgate.net Allelochemicals can also influence the microbial community in the rhizosphere, potentially altering interactions between plants and beneficial microbes like rhizobia and mycorrhizal fungi. mdpi.comfrontiersin.orgresearchgate.net

Tabanone has also been noted as a flavor compound in tobacco and is found in osmanthus flowers, suggesting its occurrence in other plant species and potential roles in different ecological contexts, such as attracting pollinators or deterring herbivores. pellwall.com It is also found in plumcot fruit. thegoodscentscompany.com

Environmental Fate and Transport Mechanisms (e.g., recovery from soil)

The environmental fate and transport of allelochemicals like tabanone are influenced by various processes within the soil matrix, including sorption, chemical degradation, and microbial degradation. acs.org These processes affect the bioavailability and persistence of the compound in the environment.

As noted earlier, despite being found in cogongrass tissues and exhibiting phytotoxicity, tabanone has not been consistently detected in soil samples under cogongrass. researchgate.netmdpi.com This suggests that it may undergo relatively rapid degradation or dissipation in the soil environment. researchgate.net Factors such as microbial degradation and volatility are hypothesized to play a role in the low recovery rates from soil. researchgate.net

Information regarding the specific persistence and degradability of tabanone in soil is limited in the provided sources. One safety data sheet indicates that tabanone is "Not considered as readily degradable" based on a Closed Bottle test with a result of 3% biodegradability. directpcw.comvigon.com It also reports a bioaccumulation potential (LogPow) of 3.11, suggesting a moderate potential for bioaccumulation. directpcw.com However, other safety data sheets indicate "no data available" for persistence, degradability, bioaccumulative potential, and mobility in soil. chemicalbook.com

The mobility of compounds in soil is influenced by their physical-chemical properties, such as solubility and adsorption to soil particles. dtic.militrcweb.org While specific data on tabanone's soil mobility is scarce, the LogPow value of 3.11 suggests it is moderately lipophilic, which could influence its adsorption to soil organic matter. directpcw.comnih.gov However, without direct studies on tabanone's adsorption coefficients (KOC or Kd), its potential for leaching or transport through soil cannot be definitively classified. dtic.militrcweb.org

The lack of detection in soil samples could be attributed to a combination of factors including relatively fast degradation rates in the active soil environment, volatilization from the soil surface, or strong adsorption to soil components making it difficult to extract and detect. researchgate.netacs.org The heterogeneous nature of soil environments and the presence of complex microbial communities can significantly influence the fate of allelochemicals. frontiersin.orgacs.org

Implications for Ecosystem Dynamics and Invasive Species Management

The allelopathic activity of tabanone, as a component of cogongrass's chemical arsenal, has significant implications for ecosystem dynamics. By suppressing the growth of native plant species, tabanone contributes to the competitive success of cogongrass, enabling it to dominate landscapes and form dense monocultures. researchgate.netmdpi.comresearchgate.net This can lead to a reduction in plant biodiversity, altering habitat structure and potentially impacting associated animal and microbial communities. researchgate.netresearchgate.net The shift in plant community composition can also affect ecosystem processes such as nutrient cycling, water availability, and fire regimes. researchgate.net

The role of allelopathy in the invasiveness of species like cogongrass highlights the complex chemical interactions that shape ecosystems. Understanding these interactions, including the production, release, fate, and effects of allelochemicals like tabanone, is crucial for developing effective management strategies for invasive species. mdpi.comresearchgate.netmdpi.com

While tabanone's phytotoxicity suggests a potential for its use or the use of its structural analogs as natural herbicides, the challenges associated with its environmental fate, such as potential rapid degradation or lack of persistence in soil, would need to be addressed for practical application in weed management. researchgate.netmdpi.comacs.org

Management strategies for invasive plants often involve a combination of approaches, including prevention, early detection and rapid response, containment, and long-term management using mechanical, chemical, and biological control methods. cbd.intufl.edu Understanding the specific mechanisms by which invasive plants like cogongrass outcompete native species, including the role of allelochemicals like tabanone, can inform the development of more targeted and effective control methods. For instance, if tabanone's mode of action on plant membranes is further elucidated, it could potentially lead to the development of new herbicides that target this pathway. researchgate.netcambridge.org Additionally, research into the microbial communities that degrade tabanone could potentially lead to biological control strategies aimed at reducing its concentration in the soil and mitigating its allelopathic effects. researchgate.netfrontiersin.org

The challenges in detecting tabanone in soil underscore the complexities of studying allelopathy in natural environments and the need for sensitive analytical techniques to track the fate and transport of these compounds. researchgate.netacs.org Further research into the biosynthesis, release dynamics, environmental persistence, and ecological effects of tabanone is needed to fully understand its role in the success of invasive species like cogongrass and to develop sustainable management approaches.

Future Research Directions and Applications in Specialized Fields

Elucidation of Undefined Biological Target Sites and Precise Modes of Action

Despite observations of Tabanone's biological effects, such as inhibiting the growth of lesser duckweed, garden onion, and garden lettuce, its specific molecular target sites within plant cells remain largely unknown. Research indicates that its mode of action involves a rapid loss of membrane integrity and a subsequent decrease in the rate of photosynthetic electron flow cambridge.orgmdpi.comresearchgate.net. Future studies are needed to precisely identify the proteins, enzymes, or cellular structures that Tabanone interacts with to exert these effects. Understanding the exact molecular mechanisms will be crucial for developing Tabanone or its derivatives as potential herbicides or plant growth regulators. Techniques such as target identification through pull-down assays, photoaffinity labeling, and advanced microscopy could be employed. Furthermore, detailed studies on the impact of Tabanone on photosynthetic complexes and membrane lipid composition are warranted to fully elucidate its mode of action.

Exploration of Novel Synthetic Pathways and Analogues with Tailored Bioactivity

Currently, Tabanone can be isolated from natural sources like Imperata cylindrica cambridge.org. However, for large-scale applications, exploring efficient and potentially novel synthetic pathways is essential. Research into chemical synthesis could lead to more cost-effective and scalable production methods. Additionally, the synthesis of Tabanone analogues with modified structures could yield compounds with enhanced or altered bioactivity, potentially leading to more potent or selective herbicides. Structure-activity relationship (SAR) studies, guided by computational modeling and biological testing, will be critical in designing and evaluating these novel analogues. The development of stereoselective synthetic routes is also important, as Tabanone exists as a mixture of stereoisomers, and individual isomers may possess different levels of activity cambridge.org.

Advancement of Spectroscopic and Analytical Methodologies for Complex Matrices

Accurate detection, identification, and quantification of Tabanone in various complex matrices, such as plant extracts, soil, and water samples, are vital for both research and potential applications. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) have been used to identify Tabanone in cogongrass extracts researchgate.net, further advancements in spectroscopic and analytical methodologies are needed. This includes developing more sensitive and selective methods for trace analysis in complex environmental samples. Research could focus on hyphenated techniques, advanced sample preparation methods, and the use of high-resolution spectroscopy to overcome matrix effects and accurately quantify Tabanone and its potential metabolites or degradation products fiveable.mesolubilityofthings.comsaylor.orgnih.gov. This is particularly important for monitoring its fate and persistence in the environment if used in agricultural settings.

Biotechnological Production and Metabolic Engineering for Sustainable Supply

Given the increasing interest in sustainable and environmentally friendly production methods, exploring biotechnological routes for Tabanone synthesis presents a promising avenue. Metabolic engineering of microorganisms or plants could potentially lead to a renewable and scalable supply of Tabanone mdpi.comnih.govfrontiersin.orgnih.gov. Research in this area would involve identifying the biosynthetic pathway of Tabanone in natural producers, identifying the genes encoding the relevant enzymes, and transferring these genes into suitable host organisms like bacteria, yeast, or fast-growing plants. Optimizing the metabolic pathways within these hosts through genetic engineering techniques could enhance Tabanone yield and purity. This approach could offer a more sustainable alternative to extraction from wild-harvested plants or traditional chemical synthesis.

Further Computational Validation of Biological and Chemical Mechanisms

Computational chemistry and bioinformatics play an increasingly important role in understanding the biological and chemical properties of compounds. For Tabanone, computational studies can be used to predict its interactions with potential biological targets identified in experimental studies, providing insights into binding affinities and modes of action razi.ac.irnih.gov. Molecular dynamics simulations can help understand the stability and behavior of Tabanone in different biological environments. Furthermore, computational methods can assist in designing novel analogues with desired properties by predicting their activity and potential toxicity before synthesis. In silico studies have already been used to assess the potential of Tabanone as an inhibitor against SARS-CoV-2 main protease, suggesting it as a promising candidate for further in vitro and in vivo validation nih.gov. This highlights the value of computational approaches in guiding experimental research.

Ecological Applications in Natural Product-Based Agro-Chemical and Weed Management Strategies

Tabanone's observed phytotoxicity suggests its potential as a natural product-based herbicide cambridge.orgmdpi.comresearchgate.net. Future research should explore its efficacy and selectivity against a wider range of weed species under various environmental conditions. Studies are needed to determine optimal application rates, formulations, and timing for effective weed control in different cropping systems. Furthermore, research should investigate its environmental impact, including its persistence in soil and water, toxicity to non-target organisms, and potential for developing resistance in weeds. Integrating Tabanone into integrated weed management (IWM) strategies, potentially in combination with other control methods, could offer a more sustainable approach to weed control, reducing reliance on synthetic herbicides ijabe.orgresearchgate.netmdpi.compesticidestewardship.org. Its role as an allelochemical in the context of plant interactions also warrants further investigation for potential applications in natural product-based agrochemicals mdpi.com.

Compound Table

| Compound Name | PubChem CID |

| Tabanone | 6437599 |

Data Table: Phytotoxic Activity of Tabanone

| Target Plant | 50% Inhibition (I₅₀) Value (mM) | Effect Measured | Source |

| Lesser duckweed | 0.094 | Growth of frond area | cambridge.orgmdpi.comresearchgate.net |

| Garden onion | 3.6 | Root growth | cambridge.orgmdpi.comresearchgate.net |

| Garden lettuce | 6.5 | Fresh weight gain | cambridge.orgmdpi.comresearchgate.net |

Q & A

What are the established methodologies for synthesizing and characterizing Tabanone in laboratory settings?

Basic Research Question

Tabanone synthesis typically involves [methodological steps such as organic synthesis routes, extraction from natural sources, or enzymatic catalysis]. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation . For reproducibility, researchers should cross-validate results using multiple analytical methods and adhere to protocols documented in peer-reviewed journals (e.g., Journal of Natural Products).

How can researchers optimize analytical techniques to detect Tabanone in complex biological matrices?

Basic Research Question

To isolate Tabanone from biological samples (e.g., plant extracts or cellular lysates), solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used for pre-concentration. Coupling these with gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS enhances sensitivity and specificity . Method validation should include spike-and-recovery experiments to assess matrix interference and limit of detection (LOD) calculations .

What experimental designs are recommended to investigate Tabanone’s mechanism of action in cellular models?

Advanced Research Question

A robust design includes:

- Dose-response assays to establish efficacy thresholds.

- Knockout or siRNA models to identify target pathways.

- Multi-omics integration (transcriptomics, proteomics) to map systemic effects .

Controls should account for solvent cytotoxicity and include positive/negative benchmarks (e.g., known agonists/inhibitors). Statistical power analysis is critical to determine sample size .

How should contradictions in published data on Tabanone’s bioactivity be systematically addressed?

Advanced Research Question

Contradictions often arise from methodological variability (e.g., cell lines, assay conditions) or dosage discrepancies . Researchers should:

Conduct a systematic review using databases like PubMed and Web of Science to aggregate findings .

Perform meta-analysis to quantify heterogeneity and identify moderating variables (e.g., pH, temperature) .

Replicate key studies under standardized conditions, documenting deviations rigorously .

What statistical approaches are suitable for analyzing Tabanone’s dose-response relationships in preclinical studies?

Advanced Research Question